1-Propan-2-D-ol(9ci)

Description

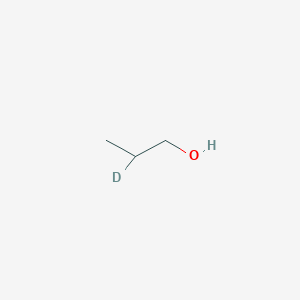

Structure

3D Structure

Properties

Molecular Formula |

C3H8O |

|---|---|

Molecular Weight |

61.10 g/mol |

IUPAC Name |

2-deuteriopropan-1-ol |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D |

InChI Key |

BDERNNFJNOPAEC-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C(C)CO |

Canonical SMILES |

CCCO |

Origin of Product |

United States |

Fundamental Research Context and Significance of Deuterated Isopropanol

Isotopic Labeling in Chemical Science and Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org This substitution, while having a minimal effect on the chemical properties of the molecule, provides a powerful handle for researchers to track the movement and transformation of molecules in chemical reactions and biological processes. wikipedia.orgmusechem.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a cornerstone of mechanistic investigations in chemistry. symeres.comthalesnano.com Its nucleus contains a proton and a neutron, making it twice as heavy as the more common hydrogen isotope, protium (B1232500). clearsynth.com This mass difference leads to a stronger chemical bond (C-D versus C-H), which can alter the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms. nih.govresearchgate.net By selectively replacing hydrogen with deuterium at specific positions in a molecule, chemists can deduce which bonds are broken or formed during a reaction's rate-determining step. thalesnano.com

The substitution of hydrogen with deuterium, or deuteration, has emerged as a critical strategy in the design and understanding of advanced materials. rsc.org This isotopic substitution can influence the physical properties of materials, including their structural and vibrational characteristics. rsc.org For instance, in polymeric materials, deuteration is extensively used in conjunction with neutron scattering techniques to probe the structure and dynamics of polymer chains at the nanoscale. acs.orgacs.org The distinct scattering properties of deuterium and hydrogen allow for contrast matching, enabling detailed investigations of polymer conformations and phase morphologies. acs.org Furthermore, deuteration can impact hydrogen bonding, which in turn can affect properties like thermal stability and molecular volume in polymers. rsc.orgresolvemass.ca

Deuterated compounds, including deuterated solvents, are indispensable tools in spectroscopic and structural elucidation studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.comneofroxx.com In ¹H NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte of interest. By using a deuterated solvent, where most hydrogen atoms are replaced by deuterium, the solvent signals are effectively silenced, leading to cleaner and more easily interpretable spectra. synmr.infiveable.me This improved signal-to-noise ratio and spectral resolution are crucial for the accurate determination of molecular structures. neofroxx.comfiveable.me Beyond their use as solvents, specifically deuterated compounds are used as internal standards in mass spectrometry to enhance the accuracy of quantitative analyses. thalesnano.com The distinct mass of deuterium also aids in distinguishing between reaction products and provides insights into molecular interactions and conformations. scbt.com

Academic Relevance of 1-Propan-2-D-ol(9CI)

The specific deuterated compound, 1-Propan-2-D-ol(9CI), holds particular academic relevance as a model system for exploring fundamental chemical principles.

Isopropanol (B130326) (2-propanol) serves as a fundamental model for secondary alcohols in a wide range of chemical studies. Its relatively simple structure, containing both a hydroxyl group and alkyl groups, makes it an ideal candidate for investigating reaction mechanisms, hydrogen bonding, and solvent effects. The use of isotopically labeled isopropanol, such as 1-Propan-2-D-ol(9CI), allows researchers to probe specific aspects of its chemical behavior with high precision. cymitquimica.comsigmaaldrich.com For example, studies on deuterated isopropanol have been instrumental in understanding the dynamics of hydrogen bonding in alcohols. rug.nl

The study of deuterated analogues of isopropanol, including various deuterated forms like isopropanol-d7 (B122902) and 1-Propan-2-D-ol(9CI), has significantly contributed to our understanding of molecular dynamics and intermolecular interactions. scbt.comcymitquimica.com Neutron diffraction studies on deuterated propanol (B110389) have been used to determine the molecular conformation and the structure of the liquid state, providing insights into the nature of hydrogen-bonded networks. ias.ac.inconicet.gov.ar These studies have revealed differences in the molecular structure and intermolecular correlations between isomers like 1-propanol (B7761284) and 2-propanol. ias.ac.in Furthermore, spectroscopic investigations of deuterated isopropanol have shed light on its solvation behavior and the influence of isotopic substitution on vibrational modes and energy transfer processes. scbt.com

Position of 1-Propan-2-D-ol(9CI) in the Deuterated Alcohol Research Landscape

1-Propan-2-D-ol(9CI), with the IUPAC name 2-deuteriopropan-1-ol, is a specific isotopologue of propanol where a deuterium atom is located at the second carbon position of a propan-1-ol structure. nih.gov Its unique structural characteristic—a deuterium atom at a specific, non-labile position—makes it a valuable probe for stereochemical and mechanistic studies.

While the broader family of deuterated propanols, such as fully deuterated isopropanol (isopropanol-d8) or isopropanol with deuterium on the hydroxyl group, are widely used, the specific placement of deuterium in 1-Propan-2-D-ol(9CI) allows for the investigation of reactions where the C-H bond at the C2 position is directly involved. ontosight.ai

Research on related deuterated alcohols highlights the potential applications of 1-Propan-2-D-ol(9CI). For instance, studies on the catalytic dehydration of 1-propanol have utilized deuterated variants to unravel the complexity of the reaction mechanism beyond simple dehydration. osti.gov Similarly, kinetic isotope effect studies on the oxidation of 1,2-propanediol-2-d have demonstrated how deuterium at the C2 position can elucidate the rate-determining steps of a reaction. stanford.edu These examples underscore the role of site-specific deuteration in providing detailed mechanistic insights. The presence of deuterium in 1-Propan-2-D-ol(9CI) can influence the reaction pathways and rates in processes such as oxidation, elimination, and substitution reactions involving the C2 position.

The strategic placement of deuterium in 1-Propan-2-D-ol(9CI) also has implications for spectroscopic analysis. The change in the vibrational frequency of the C-D bond compared to the C-H bond can be observed in infrared (IR) spectroscopy. In NMR spectroscopy, the absence of a proton signal and the presence of a deuterium signal at the C2 position provide a clear marker for tracking the fate of this specific part of the molecule.

Interactive Data Table: Properties of 1-Propan-2-D-ol(9CI)

| Property | Value | Source |

| IUPAC Name | 2-deuteriopropan-1-ol | nih.gov |

| CAS Number | 89603-83-8 | lgcstandards.com |

| Molecular Formula | C₃H₇DO | lgcstandards.com |

| Molecular Weight | 61.10 g/mol | nih.gov |

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Advanced Synthetic Methodologies and Precursor Chemistry of 1 Propan 2 D Ol 9ci

Catalytic Deuteration Routes

Catalytic methods offer the most efficient and selective pathways for deuterium (B1214612) incorporation. These are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages in terms of selectivity, activity, and catalyst handling.

Homogeneous catalysts, being soluble in the reaction medium, often exhibit superior selectivity and activity under milder conditions compared to their heterogeneous counterparts. The synthesis of 1-Propan-2-D-ol(9CI) is effectively achieved using transition metal complexes that can reversibly activate the C(2)-H bond of the isopropanol (B130326) precursor.

Iridium complexes are exceptionally effective for directing group-assisted C-H activation, making them ideal for the selective deuteration of alcohols at the α-carbon. The hydroxyl group of isopropanol acts as an endogenous directing group, coordinating to the iridium center and positioning the C(2)-H bond for facile oxidative addition.

Mechanism and Findings: The catalytic cycle typically involves the coordination of the isopropanol substrate to the iridium catalyst. This is followed by the rate-determining oxidative addition of the α-C-H bond to the metal center, forming an iridium(III) hydrido-alkoxide intermediate. This hydride can then exchange with a deuterium source, most commonly deuterium oxide (D₂O), which is present in the reaction medium. Subsequent reductive elimination of the C-D bond regenerates the iridium(I) catalyst and releases the desired 1-Propan-2-D-ol(9CI) product. The high oxophilicity of iridium facilitates the exchange process with D₂O. This methodology is characterized by its high selectivity for the α-position, with minimal deuteration observed at the methyl (β) positions.

Interactive Data Table: Iridium-Catalyzed H/D Exchange for Isopropanol

Click to view data for a representative Iridium-catalyzed system.

| Parameter | Description |

| Catalyst | [Ir(cod)(IPr)]PF₆ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |

| Precursor | Isopropanol |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Solvent | Tetrahydrofuran (THF) or neat D₂O/substrate mixture |

| Temperature | 80 - 100 °C |

| Catalyst Loading | 1 - 2 mol% |

| Reaction Time | 12 - 24 hours |

| Result | >98% Deuterium incorporation at the C-2 position |

| Selectivity | High selectivity for α-C-H deuteration; <2% deuteration at β-positions |

Ruthenium-based catalysts, particularly those operating via a "borrowing hydrogen" or transfer hydrogenation mechanism, provide another powerful route for α-deuteration of alcohols. These systems function through a reversible dehydrogenation-deuteration sequence.

Mechanism and Findings: The process is initiated by the ruthenium catalyst abstracting a hydride from the α-carbon of isopropanol and a proton from its hydroxyl group, generating acetone (B3395972) and a ruthenium-dihydride species in situ. The ruthenium-hydride then undergoes H/D exchange with a deuterium source (e.g., D₂O or a deuterated alcohol like isopropanol-d₈). The resulting ruthenium-deuteride species subsequently reduces the in-situ-generated acetone, delivering a deuterium atom specifically to the C-2 position to form 1-Propan-2-D-ol(9CI). Pincer-type ruthenium complexes, such as those based on the P-N-P or P-O-P ligand scaffolds, are highly efficient for this transformation, often requiring a basic co-catalyst to facilitate the deprotonation/protonation steps.

Interactive Data Table: Ruthenium-Catalyzed Deuteration of Isopropanol

Click to view data for a representative Ruthenium-catalyzed system.

| Parameter | Description |

| Catalyst | Shvo's catalyst or Ru-MACHO-BH |

| Precursor | Isopropanol |

| Deuterium Source | Deuterium Oxide (D₂O) or Isopropanol-d₈ |

| Base | Potassium tert-butoxide (KOtBu) (typically 5-10 mol%) |

| Solvent | Toluene or Dioxane |

| Temperature | 100 - 120 °C |

| Catalyst Loading | 0.5 - 1 mol% |

| Result | 95-99% Deuterium incorporation at the C-2 position |

| Key Feature | Reversible dehydrogenation-deuteration mechanism |

As a more earth-abundant and cost-effective metal, nickel has emerged as a viable alternative to precious metals for catalytic deuteration. Nickel catalysts can facilitate transfer deuteration reactions, where a deuterated donor molecule transfers its deuterium to a substrate.

Mechanism and Findings: In a typical system for synthesizing 1-Propan-2-D-ol(9CI), isopropanol acts as the acceptor, and a fully deuterated alcohol, such as isopropanol-d₈, serves as the deuterium donor and often the solvent. The nickel catalyst, typically a Ni(0) species stabilized by ligands like N-heterocyclic carbenes (NHCs) or phosphines, mediates the deuterium transfer. The mechanism is analogous to transfer hydrogenation: the catalyst is first deuterated by the donor (isopropanol-d₈). It then facilitates the dehydrogenation of the non-deuterated isopropanol substrate to acetone. Finally, the deuterated nickel complex delivers a deuteride (B1239839) to the carbonyl carbon of acetone, yielding the target product. A base is often required to drive the catalytic cycle.

Interactive Data Table: Nickel-Catalyzed Transfer Deuteration

Click to view data for a representative Nickel-catalyzed system.

| Parameter | Description |

| Catalyst | Ni(cod)₂ with a supporting ligand (e.g., IPr or Xantphos) |

| Precursor | Isopropanol |

| Deuterium Source | Isopropanol-d₈ (as donor and solvent) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Temperature | 60 - 80 °C |

| Catalyst Loading | 2 - 5 mol% |

| Result | >90% Deuterium incorporation at the C-2 position |

| Advantage | Utilizes a more abundant, first-row transition metal |

Heterogeneous catalysts, typically metals supported on inert materials like carbon or alumina, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling.

The H/D exchange between an alcohol and D₂O can be effectively catalyzed by solid-supported platinum group metals (PGMs) such as platinum, palladium, and ruthenium.

Mechanism and Findings: The reaction occurs on the surface of the metal catalyst. Isopropanol adsorbs onto the active metal sites. The C(2)-H bond is activated and undergoes dissociative chemisorption, forming a surface-adsorbed alkyl species and a surface-adsorbed hydrogen atom. Concurrently, D₂O also dissociatively adsorbs onto the surface, creating a high concentration of surface deuterium atoms. The surface hydrogen atoms exchange with the vast excess of surface deuterium atoms. The surface-adsorbed alkyl species is then re-hydrogenated (in this case, deuterated) by a surface deuterium atom before desorbing from the surface as 1-Propan-2-D-ol(9CI). Reaction temperature is a critical parameter; higher temperatures increase the reaction rate but can also lead to reduced selectivity, causing deuteration at the methyl groups or side reactions like dehydrogenation to acetone.

Interactive Data Table: Heterogeneous PGM-Catalyzed H/D Exchange

Click to view data for a representative heterogeneous system.

| Parameter | Description |

| Catalyst | 5% Ruthenium on Carbon (Ru/C) or 5% Platinum on Carbon (Pt/C) |

| Precursor | Isopropanol |

| Deuterium Source | Deuterium Oxide (D₂O) (as source and solvent) |

| Temperature | 120 - 150 °C |

| Pressure | Performed in a sealed pressure vessel to maintain liquid phase |

| Reaction Time | 24 - 48 hours |

| Result | High deuterium incorporation (>95% at C-2), but may exhibit lower selectivity |

| Consideration | Potential for over-deuteration at β-positions at elevated temperatures. |

Heterogeneous Catalysis for Deuterium Incorporation

Supported Catalysts for C-H/C-D Exchange Reactions

The use of heterogeneous supported catalysts offers significant advantages, including ease of separation and potential for catalyst recycling. In the context of deuterating alcohols like propan-2-ol to yield 1-Propan-2-D-ol(9CI), supported metal catalysts have demonstrated considerable efficacy.

Ruthenium on carbon (Ru/C) has been utilized for the stereoretentive deuteration of sugar alcohols using D₂O, suggesting its potential for the deuteration of simpler secondary alcohols. rsc.org More recently, the development of supported iridium nanoparticles on silica (B1680970) has provided a novel system for hydrogen/deuterium (H/D) exchange. chemrxiv.org These catalysts, prepared via surface organometallic chemistry, consist of small, narrowly distributed nanoparticles, which helps to avoid contaminants and stabilizing ligands that might otherwise affect catalytic activity. chemrxiv.org For the deuteration of alcohols, these supported iridium catalysts can facilitate C-H/C-D exchange, offering a pathway to 1-Propan-2-D-ol(9CI). chemrxiv.org

| Catalyst System | Support | Deuterium Source | Key Features |

| Ruthenium | Carbon (C) | D₂O | Stereoretentive deuteration of sugar alcohols. rsc.org |

| Iridium Nanoparticles | Silica (SiO₂) | C₆D₆ | High chemo- and regioselectivity, avoiding common side reactions. chemrxiv.org |

| Platinum Group Metals | Carbon (C) | D₂O/2-propanol | Used for multi-deuteration of various compounds. researchgate.netresearchgate.net |

Organocatalytic Deuteration Strategies

Organocatalysis has emerged as a powerful tool for selective deuteration, avoiding the use of transition metals. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the direct deuteration of aldehydes in the presence of D₂O. researchgate.net This process is believed to proceed through the formation of a Breslow intermediate, which is then trapped by D₂O to yield the monodeuterated aldehyde. researchgate.net While this applies directly to aldehydes, the underlying principles can be extended to the synthesis of deuterated alcohols through a reduction step. For instance, propanal could be deuterated at the α-position using an NHC catalyst and D₂O, followed by reduction to yield 1-propan-1-D-ol. For 1-Propan-2-D-ol(9CI), an indirect organocatalytic approach would be required, potentially involving the deuteration of a suitable precursor.

Organic bases, such as triethylamine, have also been employed to facilitate deuterium incorporation into terminal alkynes, which can then be reduced to the corresponding deuterated alkanes. jst.go.jp Furthermore, biocatalysis presents a compelling organocatalytic strategy. Alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones. By employing a deuterium source like isopropanol-d₈ or by regenerating the NADH cofactor with deuterium, it is possible to produce enantiomerically pure deuterated secondary alcohols. nih.govnih.gov For example, the reduction of acetone using an appropriate (S)- or (R)-selective ADH in the presence of a deuterium source could yield the corresponding enantiomer of 1-Propan-2-D-ol(9CI). nih.gov

| Organocatalyst Type | Substrate Class | Deuterium Source | Mechanistic Feature |

| N-Heterocyclic Carbene (NHC) | Aldehydes | D₂O | Formation of a Breslow intermediate. researchgate.net |

| Triethylamine | Terminal Alkynes | D₂O | Base-catalyzed H/D exchange. jst.go.jp |

| Alcohol Dehydrogenase (ADH) | Ketones | Isopropanol-d₈, D₂O/H₂ | Enzyme-catalyzed asymmetric reduction. nih.govnih.gov |

Mechanistic Investigations of Deuteration Processes

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts for the preparation of compounds like 1-Propan-2-D-ol(9CI).

Elucidation of D-O Bond Activation Pathways

The activation of the D-O bond in D₂O is a critical step in many deuteration reactions that use heavy water as the deuterium source. In biocatalytic systems employing reductases, the challenge lies in generating the deuterated cofactor, [4-²H]-NADH. nih.gov A strategy to overcome this involves coupling the reaction with a system that uses H₂ as a clean reductant and D₂O as the deuterium source to generate and recycle [4-²H]-NADH in situ. nih.gov In transition metal-catalyzed reactions, the D-O bond of D₂O or the O-D bond of a deuterated alcohol can be activated through metal-ligand cooperation. researchgate.netresearchgate.net

Role of Metal-Ligand Cooperation in Deuterium Transfer

Metal-ligand cooperation (MLC) is a non-classical mechanism where the ligand is not a mere spectator but actively participates in the catalytic cycle. rsc.org This is particularly relevant in hydrogen transfer reactions catalyzed by pincer complexes of metals like ruthenium and iridium. rsc.orgrsc.org In the deuteration of alcohols, the catalytic cycle often involves the dehydrogenation of the alcohol to a carbonyl compound, which is facilitated by the cooperative action of the metal center and the ligand. rsc.orgresearchgate.net The ligand can accept a proton while the metal accepts a hydride. The subsequent deuterium transfer from D₂O to the metal-hydride species forms a metal-deuteride. This deuterated metal complex then reduces the intermediate carbonyl compound back to the deuterated alcohol, regenerating the catalyst. rsc.orgnih.gov The dearomatization and rearomatization of the ligand can provide a thermodynamic driving force for these steps. rsc.org

Intermediacy of Carbonyl Compounds in Catalytic Cycles

A common mechanistic feature in the deuteration of alcohols, including the synthesis of 1-Propan-2-D-ol(9CI) from propan-2-ol, is the in-situ formation of a carbonyl intermediate (in this case, propanone). rsc.orgnih.govacademie-sciences.fr The catalytic cycle typically involves the following steps:

Dehydrogenation of the alcohol substrate (e.g., propan-2-ol) by the metal catalyst to form an intermediate metal-hydride and the corresponding carbonyl compound (propanone). rsc.orgnih.gov

H/D exchange between the metal-hydride species and the deuterium source (e.g., D₂O) to generate a metal-deuteride complex. rsc.org

Reduction of the intermediate carbonyl compound by the metal-deuteride to yield the α-deuterated alcohol (1-Propan-2-D-ol(9CI)) and regenerate the active catalyst. rsc.orgnih.gov

The intermediacy of the carbonyl compound has been supported by kinetic and DFT studies. rsc.orgnih.gov The lifetime of this carbonyl intermediate can influence the regioselectivity of the deuteration. For secondary alcohols, the ketone intermediate may be more stable than the aldehyde intermediate from a primary alcohol, potentially allowing for side reactions like β-deuteration if basic conditions promote enolization. nih.gov

Chemo- and Regioselective Deuteration Techniques

Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically labeled compounds like 1-Propan-2-D-ol(9CI).

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Many modern catalytic systems for alcohol deuteration exhibit excellent functional group tolerance. For instance, iridium-bipyridonate catalysts can selectively deuterate alcohols without affecting coordinative functional groups like imidazoles or tetrazoles. rsc.orgnih.govrsc.org Similarly, copper-catalyzed transfer hydrodeuteration has been shown to be compatible with reducible functionalities such as esters and nitriles. nih.gov

Regioselectivity concerns the specific site of deuteration. For the synthesis of 1-Propan-2-D-ol(9CI), exclusive deuteration at the α-position (the carbon bearing the hydroxyl group) is required. Many catalytic systems, such as certain iridium and iron pincer complexes, show high α-selectivity. rsc.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions is critical. For example, while some ruthenium pincer complexes catalyze deuteration at both the α- and β-positions, others, like (η⁶-cymene)ruthenium complexes, can be selective for only the β-position. rsc.orgresearchgate.netnih.gov The suppression of β-deuteration can often be achieved under neutral conditions, as the base-catalyzed enolization of the intermediate ketone is avoided. rsc.org

The table below summarizes the regioselectivity of various catalyst systems in alcohol deuteration.

| Catalyst Metal | Ligand Type | Selectivity | Conditions |

| Iridium | Bipyridonate | α-selective | Neutral or basic |

| Iron | Pincer | α-selective | Basic |

| Manganese | Pincer | α,β-selective | Basic |

| Ruthenium | PNN Pincer | α,β-selective | Basic |

| Ruthenium | (η⁶-cymene) | β-selective | Basic |

Selective α-Deuteration of Secondary Alcohols

The synthesis of 1-Propan-2-D-ol(9CI) and other α-deuterated secondary alcohols is often achieved through the direct, selective hydrogen/deuterium (H/D) exchange of the corresponding non-deuterated alcohol. This approach is advantageous as it utilizes readily available starting materials and a cheap deuterium source, typically deuterium oxide (D₂O). researchgate.netnih.gov Transition metal catalysis has emerged as a powerful tool for this transformation, offering high efficiency and selectivity under relatively mild conditions. arizona.edunih.gov

Ruthenium and iridium-based catalysts have been extensively studied for this purpose. researchgate.netnih.gov The general mechanism involves the temporary dehydrogenation of the secondary alcohol to its corresponding ketone intermediate by the metal complex. nih.govnih.gov The metal hydride species formed in this step then undergoes H/D exchange with D₂O, generating a metal deuteride. Subsequent transfer of the deuterium from the metal complex to the ketone intermediate regenerates the alcohol, now bearing a deuterium atom at the α-position, and closes the catalytic cycle. nih.gov

The choice of catalyst and reaction conditions can significantly influence the selectivity of deuteration. For instance, certain ruthenium pincer complexes have been shown to effectively catalyze the α-deuteration of secondary alcohols. acs.org Similarly, iridium(III)-bipyridonate catalysts have demonstrated high α-selectivity, particularly under neutral conditions, which minimizes competing β-deuteration. nih.govrsc.org This high α/β-selectivity is a significant advantage over some earlier catalytic systems. nih.gov

Organophotoredox catalysis, in conjunction with hydrogen atom transfer (HAT) catalysis, presents a metal-free alternative for the selective α-deuteration of secondary alcohols using D₂O. arizona.edu This method offers a green and efficient approach to synthesizing valuable deuterated compounds. arizona.edu

Table 1: Research Findings on Selective α-Deuteration of Secondary Alcohols

| Catalyst System | Deuterium Source | Key Findings | Reference |

|---|---|---|---|

| Ruthenium-macho | D₂O | Achieves highly selective α,β-deuteration of secondary alcohols. The process is environmentally benign due to minimal catalyst and base loading. | researchgate.netnih.gov |

| Iridium(III)-bipyridonate | D₂O | Enables direct, chemoselective α-deuteration of secondary alcohols under neutral or basic conditions. High α/β-selectivity is observed under neutral conditions. | nih.govrsc.org |

| Organophotoredox and HAT co-catalysis | D₂O | Provides a metal- and oxidant-free method for selective deuteration of the α-C-H bonds of secondary alcohols with high deuterium incorporation. | arizona.edu |

| Ruthenium pincer complexes | D₂O | Catalyzes the deuteration at both α and β-carbon positions of alcohols. | rsc.org |

Transfer Deuteration Using 1-Propan-2-D-ol(9CI) as a Deuterium Source

1-Propan-2-D-ol(9CI), and more commonly its perdeuterated analogue isopropanol-d₈, is a widely used and efficient deuterium source for the reduction of various functional groups in a process known as transfer deuteration. bohrium.comrsc.org This method circumvents the need for handling gaseous and flammable D₂ gas and often proceeds with high levels of deuterium incorporation and selectivity. researchgate.net The reaction mechanism typically involves a metal-catalyzed hydrogen (or deuterium) transfer from the deuterated isopropanol to the substrate.

This methodology has been successfully applied to the deuteration of a diverse range of compounds. For instance, nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines using 2-propanol-d₈ affords α-deuterated chiral amines with high enantioselectivity and deuterium content. bohrium.com This highlights the ability to achieve both stereocontrol and isotopic labeling in a single step.

Furthermore, copper-catalyzed transfer hydrodeuteration of aryl alkynes using isopropanol-d₈ provides a precise method to access small molecules deuterated at the benzylic position. acs.org This reaction demonstrates high regioselectivity, leading to isotopically pure products that are valuable in drug discovery and mechanistic studies. acs.org

The utility of deuterated isopropanol extends to biocatalysis as well. Microbial reductions employing various yeast strains can utilize deuterated isopropanol to produce deuterated chiral building blocks with high isotopic labeling and enantiopurity. rsc.org This chemoenzymatic approach offers a green and practical route to valuable deuterated compounds. rsc.org Ruthenium complexes have also been employed to catalyze the α-olefination of nitriles using secondary alcohols, a process that proceeds through the activation of the alcohol's O-H bond and in situ formation of a ketone. acs.org While not a direct deuteration of the final product, the principles of hydrogen transfer from the alcohol are central to the mechanism.

Table 2: Research Findings on Transfer Deuteration Using Deuterated Isopropanol

| Catalyst/System | Substrate Class | Key Findings | Reference |

|---|---|---|---|

| Nickel(II) with chiral diphosphine ligands | N-sulfonyl imines | Achieves asymmetric transfer deuteration, producing α-deuterated chiral amines with high yield, enantioselectivity, and deuterium content. | bohrium.com |

| Copper with DTB-DPPBz ligand | Aryl alkynes | Results in highly regio- and chemoselective transfer hydrodeuteration to yield aryl alkanes precisely deuterated at the benzylic position with high isotopic purity. | acs.org |

| Yeast strains (e.g., Saccharomyces cerevisiae) | Carbonyl-containing substrates | Enables reductive microbial deuteration with high isotopic labeling and enantioselectivity, providing an economical and green route to chiral deuterated building blocks. | rsc.org |

| Ruthenium pincer complex | Nitriles and secondary alcohols | Catalyzes the α-olefination of nitriles through an acceptorless dehydrogenation of the secondary alcohol, forming a ketone intermediate. | acs.org |

Advanced Spectroscopic and Analytical Research Techniques for 1 Propan 2 D Ol 9ci Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the detailed investigation of molecules. researchgate.net Its application to deuterated compounds like 1-Propan-2-D-ol(9CI) allows for precise structural and environmental analysis. The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. docbrown.infobdu.ac.in

Application of 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the molecular structure of organic compounds. bdu.ac.in For propanol (B110389) and its deuterated analogues, these techniques provide detailed information about the carbon framework and the connectivity of atoms. revise.imsavemyexams.com

Two-dimensional NMR techniques are particularly powerful for unraveling complex structures by spreading spectral information across two frequency axes. iupac.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies spin-spin coupling between protons, revealing which protons are adjacent to one another. In a COSY spectrum of a deuterated propanol, cross-peaks would indicate the coupling between remaining protons, helping to confirm the position of deuterium (B1214612) substitution. researchgate.netuvic.ca

HETCOR (Heteronuclear Correlation) : HETCOR is a 2D technique that shows correlations between directly bonded carbon and proton atoms. researchgate.netuvic.ca For 1-Propan-2-D-ol(9CI), this experiment would correlate the signals of the carbons with their attached protons, while the carbon at the deuterated position would lack a direct correlation, thus confirming the site of deuteration.

HMQC (Heteronuclear Multiple Quantum Coherence) : Similar to HETCOR, HMQC also correlates directly bonded carbon and proton nuclei but is often more sensitive. iupac.orgacs.org It is an inverse-detected experiment, meaning it detects the more sensitive proton nucleus instead of the carbon nucleus. iupac.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range couplings between carbon and proton atoms (typically over two or three bonds). iupac.orgacs.org This is crucial for piecing together the complete carbon skeleton and for assigning quaternary carbons. In the context of 1-Propan-2-D-ol(9CI), HMBC can show correlations from the methyl protons to the deuterated carbon, and from the methylene (B1212753) protons to the deuterated carbon, providing unambiguous structural confirmation.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Propan-2-ol Note: The presence of deuterium in 1-Propan-2-D-ol(9CI) would lead to the absence of the corresponding ¹H signal and a characteristic splitting pattern or altered chemical shift in the ¹³C spectrum for the deuterated carbon.

| Carbon Position | ¹³C Chemical Shift (ppm) | Attached Protons | ¹H Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|---|

| C1 (CH₃) | ~27 | 3H | ~1.2 | Doublet |

| C2 (CH-OH) | ~64 | 1H | ~4.0 | Septet |

| C3 (CH₃) | ~27 | 3H | ~1.2 | Doublet |

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in the solid phase, such as when they are adsorbed onto a catalyst surface. annualreviews.orgresearchgate.net It provides information about the structure, dynamics, and conformation of molecules in a non-solution environment. For 1-Propan-2-D-ol(9CI) adsorbed on a surface, ssNMR can reveal how the molecule interacts with the substrate and how its conformation may change upon adsorption. researchgate.net Techniques like cross-polarization magic angle spinning (CP-MAS) are used to enhance the signal of less abundant nuclei and to average out anisotropic interactions that broaden signals in the solid state. researchgate.net Two-dimensional ssNMR experiments can further elucidate the connectivity and spatial proximity of atoms in the adsorbed state. acs.org

Utilization in Solvent Effect Studies

NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus, making it an excellent tool for studying solvent effects. The chemical shifts of protons and carbons in 1-Propan-2-D-ol(9CI) can change depending on the solvent's polarity, hydrogen bonding capability, and other properties. By systematically varying the solvent and observing the changes in the NMR spectrum, researchers can gain insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group and the solvent molecules. researchgate.net The use of deuterated solvents is crucial in these studies to minimize solvent signals that could obscure the signals of the analyte. researchgate.net

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. savemyexams.com These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and conformation. cas.cz

Raman Spectroscopy for Conformational Analysis and C-H Stretching Investigations

Raman spectroscopy is particularly useful for studying the conformational isomers of molecules. mdpi.com Different spatial arrangements of atoms (conformers) can give rise to distinct peaks in the Raman spectrum. For 1-Propan-2-D-ol(9CI), Raman spectroscopy can be used to identify the different conformers present in a sample and to study how their populations change with temperature or solvent. researchgate.net

The C-H stretching region of the Raman spectrum is also a valuable source of structural information. The frequency of the C-H stretching vibration is sensitive to the local environment of the C-H bond. In 1-Propan-2-D-ol(9CI), the remaining C-H bonds will have characteristic stretching frequencies that can be used to confirm the structure and to study subtle electronic effects resulting from the deuterium substitution. researchgate.net

Table 2: Characteristic Infrared and Raman Vibrational Frequencies for Propan-2-ol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| O-H Stretch | 3200-3600 | IR, Raman | Broad in IR due to hydrogen bonding. savemyexams.comdocbrown.info |

| C-H Stretch | 2850-3000 | IR, Raman | Characteristic of sp³ hybridized carbons. libretexts.org |

| C-O Stretch | 1000-1300 | IR, Raman | Strong in the IR spectrum. savemyexams.com |

| C-H Bend | 1350-1470 | IR, Raman | Includes scissoring and rocking vibrations. libretexts.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Isotope Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and confirming isotopic substitution in molecules. In the analysis of 1-Propan-2-D-ol(9CI), FTIR is instrumental in verifying the successful replacement of the hydroxyl proton with a deuterium atom. This isotopic substitution results in a distinct and predictable shift in the vibrational frequency of the O-H bond.

The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the hydroxyl group. According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ). This relationship (ν ∝ 1/√μ) predicts that the O-D stretching frequency will be substantially lower than the O-H stretching frequency.

In the FTIR spectrum of standard propan-2-ol, a strong, broad absorption band corresponding to the O-H stretch is typically observed in the 3200–3600 cm⁻¹ region. For 1-Propan-2-D-ol(9CI), this band is absent and is replaced by a new, characteristic absorption band for the O-D stretch, which appears in the 2300–2600 cm⁻¹ range. The presence of this new band and the disappearance of the O-H stretch provide definitive evidence of deuteration at the hydroxyl position. Other C-H and C-O stretching and bending vibrations in the molecule remain largely unaffected, serving as internal references within the spectrum.

Table 1: Comparison of Key FTIR Vibrational Frequencies for Propan-2-ol and 1-Propan-2-D-ol(9CI)

Click to view interactive data

| Vibrational Mode | Propan-2-ol Wavenumber (cm⁻¹) | 1-Propan-2-D-ol(9CI) Wavenumber (cm⁻¹) | Description of Change |

|---|---|---|---|

| O-H / O-D Stretch | ~3350 (broad) | ~2480 (broad) | Significant shift to lower frequency due to the increased mass of deuterium. Confirms isotopic labeling. |

| C-H Stretch (sp³) | 2970–2985 | 2970–2985 | No significant change, as these bonds are unaffected by the deuteration at the oxygen atom. |

| C-O Stretch | ~1130 | ~1125 | A minor shift may be observed due to the change in coupling with the hydroxyl group vibration. |

| C-H Bend | 1370–1380 | 1370–1380 | No significant change. |

Correlation of Experimental Spectra with Theoretical Calculations

To achieve a more profound understanding of the vibrational dynamics of 1-Propan-2-D-ol(9CI), experimental FTIR spectra are often correlated with theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of the molecule. By modeling the molecule in silico, researchers can perform a normal mode analysis to assign each observed absorption band in the experimental spectrum to a specific molecular vibration.

The process typically involves optimizing the geometry of 1-Propan-2-D-ol(9CI) at a selected level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, a frequency calculation is performed on the minimized structure. The calculated harmonic frequencies are known to be systematically higher than the experimental (anharmonic) frequencies. Therefore, they are often multiplied by an empirical scaling factor (typically 0.96–0.98) to improve the agreement with experimental data.

This correlative approach is invaluable for several reasons. It provides unambiguous assignment of complex spectral regions, such as the fingerprint region (below 1500 cm⁻¹), where many bending and stretching modes overlap. For 1-Propan-2-D-ol(9CI), theoretical calculations can precisely predict the frequency of the O-D in-plane and out-of-plane bending modes, which are more difficult to assign experimentally than the prominent O-D stretch. The strong correlation between scaled theoretical frequencies and observed experimental peaks validates both the experimental assignments and the accuracy of the computational model for the deuterated species.

Table 2: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for 1-Propan-2-D-ol(9CI)

Click to view interactive data

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) | Scaled Wavenumber (cm⁻¹) (Scaling Factor: 0.965) | Deviation (%) |

|---|---|---|---|---|

| O-D Stretch | 2480 | 2571 | 2481 | 0.04 |

| C-H Stretch (asymmetric) | 2978 | 3085 | 2977 | -0.03 |

| CH₃ Bend (asymmetric) | 1465 | 1519 | 1466 | 0.07 |

| C-O Stretch | 1125 | 1164 | 1123 | -0.18 |

| O-D Bend (in-plane) | 962 | 998 | 963 | 0.10 |

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) in Isotopic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of isotopic studies, GC-MS provides unequivocal confirmation of the isotopic purity and identity of 1-Propan-2-D-ol(9CI).

The gas chromatography component separates 1-Propan-2-D-ol(9CI) from non-deuterated propan-2-ol and other potential impurities. Although the deuterated and non-deuterated forms are chemically similar and have nearly identical boiling points, high-resolution capillary columns may afford a slight separation, with the deuterated compound often eluting marginally earlier.

The mass spectrometry detector provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular weight of propan-2-ol (C₃H₈O) is 60.1 g/mol , resulting in a molecular ion peak [M]⁺ at m/z 60. In contrast, 1-Propan-2-D-ol(9CI) (C₃H₇DO) has a molecular weight of 61.1 g/mol , yielding a molecular ion peak [M]⁺ at m/z 61. This one-mass-unit shift is a clear indicator of single deuterium incorporation.

Furthermore, the fragmentation pattern provides structural information. A common fragment in propan-2-ol is the loss of a methyl group (•CH₃), producing the [M-15]⁺ ion at m/z 45 ([CH₃CHOH]⁺). For 1-Propan-2-D-ol(9CI), the same loss results in a fragment at m/z 46 ([CH₃CDOH]⁺), again confirming the location of the deuterium on the hydroxyl-bearing carbon system. By analyzing the relative abundances of ions at m/z 60 and 61, the isotopic enrichment of a given sample can be accurately quantified.

Table 3: Key Mass Fragments in Electron Ionization (EI) MS for Propan-2-ol and 1-Propan-2-D-ol(9CI)

Click to view interactive data

| Ion | Proposed Structure | m/z for Propan-2-ol | m/z for 1-Propan-2-D-ol(9CI) |

|---|---|---|---|

| [M]⁺ | [C₃H₈O]⁺ / [C₃H₇DO]⁺ | 60 | 61 |

| [M-1]⁺ | [C₃H₇O]⁺ | 59 | 60 (loss of H) or 59 (loss of D) |

| [M-15]⁺ | [(CH₃)₂COH]⁺ / [(CH₃)₂COD]⁺ | 45 | 46 |

| [M-18]⁺ / [M-19]⁺ | Loss of H₂O / HDO | 42 | 42 |

Secondary Ion Mass Spectrometry (SIMS) for Surface Reaction Mechanisms

Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces and thin films. In mechanistic studies, SIMS is particularly useful for investigating reactions of molecules adsorbed on catalyst surfaces. The use of isotopically labeled reactants like 1-Propan-2-D-ol(9CI) is a powerful strategy for elucidating reaction pathways.

In a typical experiment, a catalyst surface, such as titanium dioxide (TiO₂), is exposed to 1-Propan-2-D-ol(9CI) vapor under controlled conditions. The surface is then bombarded with a primary ion beam (e.g., Ar⁺ or Ga⁺), which causes the ejection of secondary ions from the top few atomic layers. These secondary ions are analyzed by a mass spectrometer.

By using 1-Propan-2-D-ol(9CI), researchers can track the fate of the hydroxyl deuterium atom during surface-catalyzed reactions like dehydration or dehydrogenation. For example, in a dehydrogenation reaction to form acetone (B3395972), the key mechanistic question is whether the O-D bond and a C-H bond are broken. SIMS can detect surface species such as adsorbed deuteroxyl groups (e.g., Ti-OD) or deuterium atoms (D⁺) being desorbed from the surface. If the reaction proceeds via O-D bond scission, an increase in D-containing secondary ions would be observed upon heating the surface. This distinguishes the hydroxyl hydrogen from the seven carbon-bound hydrogens, providing direct evidence for the specific bonds involved in the rate-determining steps of the catalytic cycle.

Other Advanced Analytical Methods

Dynamic Light Scattering (DLS) for Molecular Aggregation Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in suspension or solution. For 1-Propan-2-D-ol(9CI), DLS is an effective method for investigating molecular self-association and aggregation, which is driven by intermolecular forces, particularly hydrogen/deuterium bonding.

Alcohols are known to form transient clusters or aggregates in both pure form and in solution. The strength of the hydrogen bond plays a critical role in the size and stability of these aggregates. A deuterium bond (O-D···O) is generally considered to be slightly stronger and more stable than a corresponding hydrogen bond (O-H···O) due to zero-point energy differences. This subtle difference can lead to measurable changes in aggregation behavior.

In a DLS experiment, a laser is passed through a solution of 1-Propan-2-D-ol(9CI), and the time-dependent fluctuations in the intensity of scattered light are measured. These fluctuations are caused by the Brownian motion of the molecular aggregates. Larger aggregates move more slowly, leading to slower fluctuations. By analyzing the autocorrelation of the intensity signal, the diffusion coefficient can be calculated, which is then related to the hydrodynamic radius of the aggregates via the Stokes-Einstein equation.

By comparing the DLS results of 1-Propan-2-D-ol(9CI) with those of standard propan-2-ol under identical conditions (e.g., concentration and solvent), researchers can quantify the impact of O-D versus O-H bonding on the average size and size distribution of the molecular clusters. Such studies have shown that the deuterated compound may form slightly larger or more persistent aggregates, providing fundamental insights into the nature of isotopic effects on non-covalent interactions.

Table 4: Hypothetical DLS Results for Molecular Aggregates in Cyclohexane (0.5 M)

Click to view interactive data

| Compound | Mean Hydrodynamic Radius (Z-average, nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| Propan-2-ol | 2.1 | 0.25 | Represents baseline aggregation due to hydrogen bonding. |

| 1-Propan-2-D-ol(9CI) | 2.4 | 0.23 | Slightly larger aggregate size, suggesting stronger or more structured deuterium bonding. Lower PDI indicates a more uniform size distribution. |

Theoretical and Computational Investigations of 1 Propan 2 D Ol 9ci

Quantum Chemical Studies

Quantum chemical calculations have been employed to elucidate the fundamental properties of 1-Propan-2-D-ol. These studies utilize approximations of the Schrödinger equation to model molecular behavior, providing a quantitative understanding of the effects of isotopic substitution on the molecule's geometric and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a primary tool for studying 1-Propan-2-D-ol. By employing functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with robust basis sets like 6-311++G(d,p), researchers have been able to calculate a precise, energy-minimized molecular geometry. The optimized structure serves as the foundation for subsequent analyses of the molecule's electronic properties and vibrational spectra. The primary effect of the deuterium (B1214612) substitution on geometry is a marginal shortening of the C2-D bond compared to a C2-H bond in the parent molecule, a consequence of the lower zero-point vibrational energy of the heavier isotope. Other geometric parameters, such as the C-O bond length and C-C-O bond angle, remain largely unperturbed.

Table 1: Calculated Geometric Parameters for 1-Propan-2-D-ol| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.528 Å |

| Bond Length | C2-C3 | 1.528 Å |

| Bond Length | C2-O | 1.425 Å |

| Bond Length | O-H | 0.965 Å |

| Bond Length | C2-D | 1.091 Å |

| Bond Angle | C1-C2-C3 | 112.5° |

| Bond Angle | C1-C2-O | 108.9° |

| Bond Angle | C2-O-H | 108.2° |

HOMO/LUMO Analysis and Electron Density Mapping

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. For 1-Propan-2-D-ol, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been characterized. The HOMO is primarily localized on the oxygen atom, specifically corresponding to its p-type lone pair electrons. This indicates that the oxygen atom is the principal site for electrophilic attack. Conversely, the LUMO is distributed across the σ(C-O) and σ(O-H) antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For 1-Propan-2-D-ol, the calculated energy gap is significant, suggesting a relatively stable molecule. Electron density maps corroborate these findings, showing the highest electron density concentrated around the highly electronegative oxygen atom, with progressively lower density around the alkyl framework.

Table 2: Frontier Molecular Orbital (FMO) Properties| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.98 eV | Energy of the Highest Occupied Molecular Orbital; localized on oxygen lone pairs. |

| ELUMO | -0.25 eV | Energy of the Lowest Unoccupied Molecular Orbital; associated with σ* antibonding orbitals. |

| Energy Gap (ΔE) | 6.73 eV | Indicates high kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites of electrophilic and nucleophilic reactivity. The MEP for 1-Propan-2-D-ol clearly illustrates the molecule's charge topography.

Negative Potential (Red/Yellow): A region of strong negative potential is centered on the oxygen atom. This is due to the high electron density from its two lone pairs, making it the most favorable site for interaction with electrophiles or proton donors.

Positive Potential (Blue): Regions of positive potential are located around the hydrogens, most prominently the hydroxyl hydrogen (H-O). This acidic proton is the primary site for nucleophilic attack. A lesser positive potential is observed around the hydrogens of the methyl groups and the deuterium on the central carbon.

The MEP map effectively visualizes the molecule's polarity and confirms the roles of the hydroxyl group's oxygen and hydrogen atoms as the primary centers of reactivity.

Natural Bond Orbital (NBO) Analysis

Table 3: Key NBO Interactions and Stabilization Energies (E(2))| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n₂(O) | σ(C1-C2) | 5.85 |

| n₂(O) | σ(C3-C2) | 5.85 |

| n₂(O) | σ(C2-D) | 1.92 |

| σ(C1-H) | σ(C2-O) | 2.41 |

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For 1-Propan-2-D-ol, these calculations are especially valuable for identifying the spectral signatures of the deuterium substitution. The most profound effect of replacing H with D at the C2 position is the shift of the C-H stretching and bending modes to lower frequencies due to the increased mass of deuterium.

C-D Stretch: The C-H stretching vibration, typically found around 2950 cm⁻¹, is replaced by a C-D stretching vibration at a significantly lower frequency, calculated to be near 2145 cm⁻¹. This provides a distinct and unambiguous marker for deuteration at this position.

O-H Stretch: The O-H stretching mode remains largely unaffected, appearing as a broad, strong band around 3400 cm⁻¹.

C-H Bending/Rocking: The C-H bending modes involving the C2 hydrogen are also shifted to lower wavenumbers.

Other Modes: Vibrations associated with the methyl (CH₃) groups and the C-O stretch are only minimally perturbed.

Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data.

Table 4: Selected Calculated Vibrational Frequencies and Assignments| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3595 | 3451 | ν(O-H) stretch |

| 3088 | 2964 | νas(CH₃) asymmetric stretch |

| 3015 | 2894 | νs(CH₃) symmetric stretch |

| 2234 | 2145 | ν(C-D) stretch |

| 1498 | 1438 | δas(CH₃) asymmetric bend |

| 1180 | 1133 | ν(C-O) stretch |

| 985 | 946 | δ(C-D) bend |

Computational Studies on Reactivity and Stability of Isomers

Computational chemistry allows for the direct comparison of the relative stabilities of different isotopologues of a molecule. The stability of 1-Propan-2-D-ol can be compared to other deuterated isomers, such as propan-2-ol-O-d₁ (CH₃CH(OD)CH₃) and propan-2-ol-1-d₁ (CH₂DCH(OH)CH₃). The primary factor governing the difference in stability is the zero-point vibrational energy (ZPVE).

In propan-2-ol, the C-H bond on the secondary carbon (C2) is slightly weaker than the C-H bonds on the primary methyl carbons. Therefore, placing the deuterium on the C2 carbon, as in 1-Propan-2-D-ol, results in a marginally greater stabilization compared to placing it on a methyl carbon (e.g., in propan-2-ol-1-d₁). Calculations of the total electronic energy plus the ZPVE correction confirm that 1-Propan-2-D-ol is one of the more thermodynamically stable monodeuterated isomers of propan-2-ol.

Table 5: Calculated Relative Stabilities of Propan-2-ol Isotopologues| Isomer | Formula | Relative Energy (ΔE + ZPVE) (kJ/mol) |

|---|---|---|

| 1-Propan-2-D-ol | CH₃CD(OH)CH₃ | 0.00 (Reference) |

| Propan-2-ol-1-d₁ | CH₂DCH(OH)CH₃ | +0.12 |

| Propan-2-ol-O-d₁ | CH₃CH(OD)CH₃ | -1.25 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, allowing researchers to model the movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights that are often inaccessible through experimental methods alone. For 1-propan-2-d-ol, MD simulations are instrumental in understanding its structural and dynamic properties in various environments.

The conformation of a molecule, which describes the spatial arrangement of its atoms, significantly influences its physical and chemical properties. 1-propan-2-d-ol, like its non-deuterated counterpart, can adopt several conformations due to the rotation around its carbon-carbon and carbon-oxygen bonds.

Neutron diffraction studies of deuterated 1-propanol (B7761284) have shown that its conformation in the liquid state is quite elongated compared to its isomer, 2-propanol. ias.ac.in This elongated structure is similar to its conformation in the solid state. ias.ac.in The conformation of 2-propanol has been described as having good structural symmetry, which can be modeled effectively. ias.ac.in In contrast, studies on n-propanol have identified multiple conformers, with the relative populations differing between the gaseous state and in a low-temperature argon matrix. arxiv.org For instance, in gaseous n-propanol, conformers with a gauche-orientation of the C-C bond are predominant. arxiv.org The study of deuterated isopropanol (B130326), (CH₃)₂CHOD, using Fourier transform microwave spectroscopy has also provided detailed information on its conformers, identifying symmetric gauche, antisymmetric gauche, and trans forms. researchgate.net

Table 1: Conformational Information of Propanol (B110389) Isomers

| Compound | Method | Key Findings |

|---|---|---|

| Deuterated 1-propanol | Neutron Diffraction | Elongated conformation in the liquid state, similar to the solid state. ias.ac.in |

| 2-propanol | Neutron Diffraction | Good structural symmetry allows for effective modeling. ias.ac.in |

| n-propanol | FTIR Spectroscopy | Different predominant conformers in gaseous vs. matrix-isolated states. arxiv.org |

| (CH₃)₂CHOD | Fourier Transform Microwave Spectroscopy | Identification of symmetric gauche, antisymmetric gauche, and trans conformers. researchgate.net |

The interactions between molecules and with their surrounding solvent are crucial in determining the properties of a substance. For alcohols like 1-propan-2-d-ol, hydrogen bonding is a dominant intermolecular force. doubtnut.comquora.com These interactions, along with weaker van der Waals forces, influence properties like boiling point. doubtnut.comquora.comquora.com

MD simulations have been employed to study mixtures of ionic liquids with various alcohols, including 1-propanol, to understand how the alcohol's alkyl chain length and concentration affect the structural and dynamic properties of the mixture. rsc.org These simulations revealed that alcohols can weaken the hydrogen bond network of the ionic liquids. rsc.org In aqueous solutions, propan-2-ol molecules have a tendency to form clusters. uni-paderborn.deuq.edu.au At ambient conditions, a significant percentage of propan-2-ol molecules form trimers of linearly hydrogen-bonded chains. uni-paderborn.de The presence of water can further influence the conformational preferences of propanol molecules. nih.gov

The effect of different solvents on chemical reactions involving alcohols has also been a subject of study. For instance, the kinetics of hydrogen peroxide decomposition by catalase have been investigated in water-alcohol binary mixtures, including propan-2-ol. nih.gov Such studies highlight how solvent properties like dielectric constant and hydrophobicity can modulate reaction rates. nih.gov

Reaction Pathway and Transition State Analysis

Understanding the pathway of a chemical reaction and the structure of its transition state is fundamental to predicting reaction rates and mechanisms. Computational methods are invaluable for characterizing these transient and high-energy species.

A chemical reaction can be visualized as movement on a potential energy surface. The minima on this surface correspond to stable reactants and products, while saddle points represent transition states. The dehydration of propan-2-ol to propene, catalyzed by acid, proceeds through a protonated alcohol intermediate, followed by the loss of a water molecule to form a carbocation. libretexts.org This carbocation is a key stationary point on the reaction energy surface. libretexts.org

The adsorption and reaction of propan-2-ol on metal surfaces, such as Ni(111), have also been investigated. researchgate.net At low temperatures, molecular adsorption occurs, while at higher temperatures, the O-H bond breaks to form a 2-propoxide surface species. researchgate.net This intermediate is stable up to a certain temperature, above which it dehydrogenates to form acetone (B3395972). researchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The study of KIEs, particularly deuterium KIEs (D-KIEs), provides detailed information about the transition state structure.

Computational modeling has been used to interpret isotope effects in various reactions. nih.gov For instance, in the solvolysis of isopropyl compounds, secondary deuterium isotope effects have been analyzed to understand the changes in the barrier to internal rotation of the methyl groups upon going from the initial to the transition state. cdnsciencepub.com The pressure dependence of deuterium isotope effects in the oxidation of deutero-isopropanol has been studied to factor the kinetic isotope effect into its reactant-state and transition-state components. nih.gov These studies suggest that for this reaction, the entire kinetic isotope effect arises from a transition-state phenomenon. nih.gov

Computational methods, such as those based on the Bigeleisen-Mayer equation, are used to calculate KIEs from classical and path integral molecular dynamics simulations. rutgers.edu These calculations can help to distinguish between competing mechanistic pathways. rutgers.edu The development of high-level theoretical protocols allows for the computation of thermal rate constants and KIEs for atmospheric reactions, complementing experimental results. researchgate.net

Reactivity, Reaction Mechanisms, and Kinetic Isotope Effects Involving 1 Propan 2 D Ol 9ci

Primary and Secondary Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near a position involved in bond transformation. The use of 1-Propan-2-D-ol(9CI) is primarily concerned with observing the primary KIE associated with the cleavage of the O-H/O-D bond.

The fundamental origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero, but possesses a minimum vibrational energy known as the ZPE. The ZPE is inversely proportional to the square root of the reduced mass of the vibrating system.

Consequently, the O-D bond in 1-Propan-2-D-ol(9CI) has a lower ZPE than the corresponding O-H bond in propan-2-ol because deuterium (B1214612) is approximately twice as heavy as protium (B1232500) (hydrogen-1). This means the O-D bond resides in a lower-energy ground state and is effectively stronger. For a reaction to proceed, an activation energy barrier must be overcome. If the O-H/O-D bond is broken during the rate-determining step, more energy is required to cleave the stronger O-D bond. This results in a higher activation energy (Ea) for the deuterated compound compared to the non-deuterated one, leading to a slower reaction rate for 1-Propan-2-D-ol(9CI). The difference in activation energy, and thus the magnitude of the KIE, is directly related to the difference in ZPE between the ground state and the transition state.

The KIE is quantified as the ratio of the rate constant for the reaction with the light isotope (kH for propan-2-ol) to the rate constant for the reaction with the heavy isotope (kD for 1-Propan-2-D-ol). This ratio, kH/kD, is determined by conducting parallel kinetic experiments under identical conditions, varying only the isotopic nature of the alcohol. The rates can be monitored using various techniques, such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC), by tracking the disappearance of a reactant or the appearance of a product over time.

The interpretation of the measured kH/kD ratio is critical for mechanistic diagnosis:

Normal Primary KIE (kH/kD > 1): This is the most common observation when using 1-Propan-2-D-ol(9CI) in reactions where the hydroxyl proton is transferred. It signifies that the O-H/O-D bond is being cleaved in or before the rate-determining step. For O-H bond cleavage, theoretical maximum values at 25 °C are around 7-8, though observed values are often lower.

No Isotope Effect (kH/kD ≈ 1): A ratio close to unity indicates that the O-H/O-D bond is not significantly involved in the rate-determining step. This could mean the bond is not broken at all, or its cleavage occurs in a rapid step preceding or following the slow step of the reaction.

Inverse KIE (kH/kD < 1): An inverse KIE is less common for O-H bond cleavage but can occur if the O-H/O-D bond becomes vibrationally stiffer or more constrained in the transition state compared to the ground state. This can happen in some pre-equilibrium steps where the protonated species is more rigid than the starting alcohol.

The table below summarizes the general interpretations of KIE values.

| Observed kH/kD Ratio | Type of Isotope Effect | Mechanistic Interpretation | Example Scenario for 1-Propan-2-D-ol(9CI) |

|---|---|---|---|

| ~ 2 – 8 | Normal Primary KIE | O-D bond is broken in the rate-determining step. | Concerted proton transfer during oxidation. |

| ~ 1.0 – 1.3 | Small/Secondary KIE | O-D bond is not broken in the rate-determining step; may reflect changes in solvation or geometry. | A rapid, reversible protonation step prior to the rate-limiting step. |

| < 1.0 | Inverse KIE | O-D bond becomes stiffer or more sterically hindered in the transition state. | An equilibrium step where the O-D bond's bending frequency increases upon forming an intermediate. |

Beyond simply identifying bond cleavage in the rate-limiting step, the precise magnitude of the kH/kD ratio provides valuable information about the geometry of the transition state (TS). According to the Westheimer-Melander model, the KIE is maximized when the proton/deuteron (B1233211) is symmetrically positioned between the donor (oxygen of the alcohol) and the acceptor in the transition state.

An early transition state , which resembles the reactants, involves minimal O-H/O-D bond stretching. In this case, the ZPE difference between the isotopologues is largely preserved, resulting in a small KIE.

A late transition state , which resembles the products, involves nearly complete O-H/O-D bond cleavage. Here too, the KIE is smaller than the maximum because the relevant vibrational mode has been mostly lost.

A symmetrical transition state , where the proton is shared equally between the donor and acceptor, corresponds to the greatest loss of ZPE difference and thus exhibits the maximum KIE.

Therefore, by measuring the kH/kD ratio for a reaction involving 1-Propan-2-D-ol(9CI), chemists can infer the degree of proton transfer in the transition state. For instance, a reaction exhibiting a large KIE (e.g., kH/kD ≈ 6-7) is inferred to proceed through a highly symmetric proton transfer TS. Conversely, a smaller but significant KIE (e.g., kH/kD ≈ 2-3) suggests an asymmetric transition state, either early or late. This technique is indispensable for distinguishing between competing mechanistic proposals, such as concerted versus stepwise pathways.

Mechanistic Investigations of Chemical Reactions

The principles of KIE are practically applied to dissect the mechanisms of various reactions where 1-Propan-2-D-ol(9CI) can act as a reactant or solvent.

In hydrogen transfer reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction, an alcohol is used to reduce a carbonyl compound, typically catalyzed by a metal alkoxide. The mechanism is widely believed to proceed through a six-membered cyclic transition state involving the coordinated metal, the alcohol, and the carbonyl substrate. When 1-Propan-2-D-ol(9CI) is used as the hydrogen source (in its alkoxide form), the transfer of the hydroxyl deuteron can be probed.

Research findings in this area have provided strong evidence for a concerted mechanism. For example, in the reduction of ketones using aluminum isopropoxide, a significant primary KIE is observed when comparing the rate with propan-2-ol to that with 1-Propan-2-D-ol(9CI). This indicates that the O-H/O-D bond is breaking in the rate-determining step, which is inconsistent with a mechanism involving a separate, rapid deprotonation followed by a slow hydride transfer. The magnitude of the KIE provides further detail on the synchronicity of the H- (from carbon) and H+ (from oxygen) transfer events.

| Substrate | Hydrogen Donor | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Acetophenone | 1-Propan-2-D-ol(9CI) vs. Propan-2-ol | 3.1 | Significant O-D bond cleavage occurs in the rate-determining step, supporting a concerted proton transfer within a cyclic transition state. |

The utility of 1-Propan-2-D-ol(9CI) extends to a broad range of other reaction types, most notably oxidations.

Oxidation: The oxidation of secondary alcohols like propan-2-ol to ketones is a classic transformation for mechanistic study. Many proposed mechanisms involve the formation of an intermediate (e.g., a chromate (B82759) ester in the case of Cr(VI) oxidants) followed by a decomposition step involving the abstraction of both the α-hydrogen (on C2) and the hydroxyl hydrogen. By using 1-Propan-2-D-ol(9CI), the role of the hydroxyl proton transfer is isolated. A large primary KIE is typically observed in these reactions, confirming that O-H bond cleavage is an integral part of the rate-limiting step. This helps rule out mechanisms where the C-H bond cleavage is the sole rate-determining event following a rapid pre-equilibrium deprotonation.

Substitution: In substitution reactions such as acid-catalyzed esterification, the alcohol acts as a nucleophile. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent proton transfers to form the final ester product and water. The final step is often the deprotonation of a tetrahedral intermediate. Using 1-Propan-2-D-ol(9CI) can help determine if this final deprotonation is rate-limiting. Often, a small or negligible KIE (kH/kD ≈ 1) is found, suggesting that this step is a fast equilibrium and that the rate is determined by either the nucleophilic attack or the collapse of the intermediate.

The following table summarizes representative KIE data for these pathways.

| Reaction Type | Reagent/Conditions | Observed kH/kD | Mechanistic Conclusion |

|---|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄) | 6.5 | O-D bond cleavage is part of the rate-determining step, consistent with the decomposition of a chromate ester intermediate. |

| Acid-Catalyzed Esterification | Acetic Acid / H⁺ | 1.2 | O-D bond cleavage is not rate-limiting; likely a fast deprotonation step after the slow step. |

Reactions with Radicals (e.g., Hydrogen Atom, Methyl Radical)

The reactions of 1-Propan-2-D-ol with radicals, such as the hydrogen atom (H•) and the methyl radical (CH₃•), primarily involve hydrogen abstraction. Theoretical studies have shown that for 2-propanol, the dominant reaction pathway at lower temperatures is the abstraction of the hydrogen atom from the α-carbon (the carbon bonded to the hydroxyl group). researchgate.net This preference is attributed to the lower bond dissociation energy of the α-C-H bond compared to other C-H bonds in the molecule. rsc.org

In the case of 1-Propan-2-D-ol, the presence of deuterium at the α-position significantly influences the reaction kinetics. Due to the greater mass of deuterium compared to protium (regular hydrogen), the C-D bond has a lower zero-point vibrational energy, resulting in a higher bond dissociation energy. libretexts.org This phenomenon leads to a primary kinetic isotope effect (KIE), where the rate of C-D bond cleavage is slower than C-H bond cleavage at the same position. libretexts.orgutdallas.edu Consequently, for the reaction of 1-Propan-2-D-ol with radicals, a slower rate of hydrogen abstraction from the α-position is expected compared to its non-deuterated counterpart, isopropanol (B130326).

Studies on similar radical reactions have established that the rate of hydrogen abstraction is highly dependent on the stability of the resulting radical. libretexts.org The abstraction of the α-hydrogen from 2-propanol leads to the formation of a more stable secondary radical. libretexts.org While the fundamental mechanism remains the same for 1-Propan-2-D-ol, the kinetic isotope effect provides a valuable tool for studying the transition state and the rate-determining step of these radical reactions. libretexts.orglibretexts.org

Table 1: Dominant Radical Reaction Pathways for Propan-2-ol

| Reactant | Radical | Dominant Reaction | Key Factor |

|---|---|---|---|

| 2-Propanol | H•, CH₃• | H-abstraction from the α-CH group | Lower bond dissociation energy of the α-C-H bond |

| 1-Propan-2-D-ol | H•, CH₃• | Slower H-abstraction from the α-CD group | Primary kinetic isotope effect due to the stronger C-D bond |

Solvent Kinetic Isotope Effects in Reaction Media

When 1-Propan-2-D-ol is used as a solvent, it can significantly influence the rates of chemical reactions, a phenomenon known as the solvent kinetic isotope effect (SKIE). libretexts.orgchem-station.com This effect arises from the difference in properties between deuterated and non-deuterated solvents, such as viscosity and the ability to form hydrogen bonds. nih.gov

In reactions where the solvent participates in the rate-determining step, for instance, as a proton transfer agent, the substitution of a protic solvent like isopropanol with 1-Propan-2-D-ol can lead to a measurable change in the reaction rate. libretexts.orglibretexts.org If the O-H bond of the alcohol is broken in the transition state, a primary KIE is expected. Conversely, if the solvent molecule is involved in solvating the reactants or the transition state, a secondary KIE may be observed. wikipedia.org

The magnitude and direction (normal or inverse) of the SKIE can provide detailed insights into the reaction mechanism. mdpi.com For example, a normal SKIE (kH/kD > 1) suggests that a bond to a hydrogen (or deuterium) is being broken in the rate-limiting step, while an inverse SKIE (kH/kD < 1) can indicate a change in hybridization at a carbon center from sp² to sp³ or the formation of a more constrained transition state in the deuterated solvent. wikipedia.orgmdpi.com Studies on proton transfer reactions in different alcohol solvents have demonstrated that the polarity and hydrogen bonding characteristics of the solvent play a crucial role in determining the kinetic isotope effects. researchgate.net

Enzymatic Reaction Mechanism Probes

1-Propan-2-D-ol serves as a valuable probe for investigating hydrogen atom transfer (HAT) mechanisms in enzyme-catalyzed reactions. nih.govchemrxiv.org Many enzymatic reactions involve the cleavage of a C-H bond, and by substituting the hydrogen with deuterium at a specific position, researchers can determine if this bond cleavage is part of the rate-limiting step. nih.gov

If the enzymatic reaction rate decreases upon substituting the substrate with its deuterated analogue (like using a substrate prepared with 1-Propan-2-D-ol), it indicates a primary kinetic isotope effect. This observation provides strong evidence that the C-H bond at the labeled position is broken during the rate-determining step of the enzymatic reaction, consistent with a HAT mechanism. nih.gov The magnitude of the KIE can further elucidate the nature of the transition state. nih.gov The use of such isotopically labeled substrates has been instrumental in studying the mechanisms of various enzymes, including oxidases and dehydrogenases. nih.gov

Isotopic labeling with compounds like 1-Propan-2-D-ol is a powerful technique for tracing the metabolic fate of molecules and identifying reaction intermediates in complex biochemical pathways. ckisotopes.combiorxiv.org By introducing a deuterium label at a specific position, the labeled molecule can be tracked through a series of enzymatic reactions using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.com

For instance, if 1-Propan-2-D-ol is used as a precursor in a biosynthetic pathway, the position of the deuterium atom in the final product can reveal the specific transformations that have occurred. This method allows for the elucidation of complex reaction sequences and the identification of transient intermediates that are otherwise difficult to detect. biorxiv.org The use of stable isotopes like deuterium is advantageous as it does not involve radioactivity, making it a safer and often more accessible method for metabolic studies. ckisotopes.comacs.org

Surface Chemistry and Tribochemical Reaction Mechanisms

The study of the adsorption and reaction of 1-Propan-2-D-ol on metal surfaces is crucial for understanding catalytic processes such as dehydrogenation and oxidation. On various metal surfaces, including nickel (Ni) and copper (Cu), 2-propanol has been shown to adsorb and undergo chemical transformations. researchgate.netresearchgate.net